molecular formula C17H30N4O6 B12368102 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione

Cat. No.: B12368102
M. Wt: 386.4 g/mol
InChI Key: LXNWHONSMYYPBF-LTRAWIFKSA-N
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Description

Riboflavin, also known as vitamin B2, is a yellow, water-soluble organic compound that is essential for various biological functions. It is naturally present in foods such as milk, eggs, leafy vegetables, and organ meats like liver and kidney. Riboflavin plays a crucial role in energy production, cellular function, growth, and development. It is a key component of two major coenzymes, flavin mononucleotide and flavin adenine dinucleotide, which are involved in numerous metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Riboflavin can be synthesized chemically through a multi-step process. One common method involves the condensation of 3,4-dimethylaniline with ribose to form a ribityl derivative, which is then cyclized to produce riboflavin. The reaction conditions typically involve acidic or basic catalysts and controlled temperatures to ensure proper formation of the isoalloxazine ring .

Industrial Production Methods: Industrial production of riboflavin is primarily achieved through fermentation using microorganisms such as Ashbya gossypii, Candida famata, and Bacillus subtilis. These microorganisms are genetically engineered to enhance riboflavin production. The fermentation process is cost-effective and environmentally friendly compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and photodegradation. It is an excellent photosensitizer and can generate reactive oxygen species when exposed to light, leading to the formation of lumichrome and lumiflavin .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include flavin mononucleotide, flavin adenine dinucleotide, lumichrome, and lumiflavin .

Scientific Research Applications

Riboflavin has a wide range of applications in scientific research:

Mechanism of Action

Riboflavin exerts its effects by acting as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential coenzymes in redox reactions. These coenzymes participate in the electron transport chain, playing a critical role in cellular respiration and energy production. Riboflavin also helps in the metabolism of fats, drugs, and steroids .

Comparison with Similar Compounds

Riboflavin is part of the vitamin B complex, which includes other vitamins like thiamine (vitamin B1), niacin (vitamin B3), and pyridoxine (vitamin B6). Compared to these vitamins, riboflavin is unique due to its role in forming flavin coenzymes that are crucial for redox reactions. Similar compounds include flavin mononucleotide and flavin adenine dinucleotide, which are derivatives of riboflavin and share similar biochemical functions .

Riboflavin stands out for its photosensitizing properties and its ability to generate reactive oxygen species, making it valuable in photodynamic therapy and other applications .

Properties

Molecular Formula

C17H30N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H30N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h7-15,18,22-25H,3-6H2,1-2H3,(H2,19,20,26,27)/t7?,8?,9?,10?,11-,12+,13?,14-,15?/m0/s1

InChI Key

LXNWHONSMYYPBF-LTRAWIFKSA-N

Isomeric SMILES

CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1CC2C(CC1C)N(C3C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O

Origin of Product

United States

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